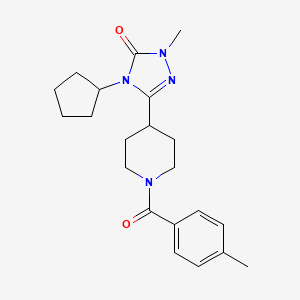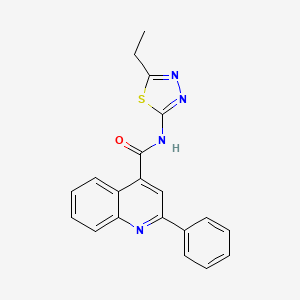
4-cyclopentyl-1-methyl-3-(1-(4-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Triazolone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopentyl and Methyl Groups: These groups are introduced through alkylation reactions.
Attachment of the Piperidinyl and Benzoyl Groups: This step involves the use of coupling reactions, such as Suzuki–Miyaura coupling, to attach the piperidinyl and benzoyl groups to the triazolone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of high-throughput screening and process optimization techniques to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the triazolone core.
科学研究应用
4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials with specific properties.
Biological Research:
作用机制
The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazolone derivatives with different substituents attached to the core structure. Examples include:
- 4-CYCLOPENTYL-1-METHYL-3-[1-(4-CHLOROBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
- 4-CYCLOPENTYL-1-METHYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Uniqueness
The uniqueness of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C21H28N4O2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
4-cyclopentyl-2-methyl-5-[1-(4-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H28N4O2/c1-15-7-9-17(10-8-15)20(26)24-13-11-16(12-14-24)19-22-23(2)21(27)25(19)18-5-3-4-6-18/h7-10,16,18H,3-6,11-14H2,1-2H3 |
InChI 键 |
MGKHDBIKXQLJFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B14951976.png)


![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951998.png)


![6-(4-Methoxy-3-methylphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14952009.png)

![N-(2-Ethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B14952024.png)
![1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B14952028.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952041.png)
![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
![2-Hydroxy-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952053.png)
